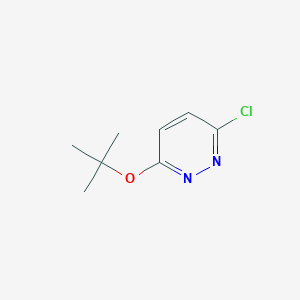
3-(Tert-Butoxy)-6-Chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(Tert-Butoxy)-6-Chloropyridazine" is a chemical of interest in the field of organic chemistry, particularly in the synthesis and study of pyridazine derivatives. Pyridazines are heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the use of hydrazines and various substituents to create a wide array of compounds with different properties. For instance, the reactivity of tetrahydropyridine derivatives with hydrazines under acidic conditions can lead to the formation of hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions and substituents used on the tetrahydropyridine ring . Another example is the synthesis of a chloropyridazinone derivative from 1-tert-butylhydrazine and other reactants, which resulted in a compound crystallizing in an orthorhombic space group .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be quite complex and is often determined using X-ray crystallography. For example, a study on a 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride revealed a twisted boat conformation of the thiazine ring system and the presence of N–H···Cl hydrogen bonds in the crystal . Similarly, the crystal structure of a dihydropyridazine derivative showed intermolecular hydrogen bonding, which is crucial for the stability of the dimeric form of the compound .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including novel intramolecular cycloadditions. For instance, heating a 3-chloro-6-(2-allylphenoxy) pyridazine compound can lead to the formation of xanthene by a cycloaddition reaction followed by the elimination of nitrogen and hydrogen chloride . The ability to undergo such reactions makes pyridazine derivatives versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the substituents attached to the pyridazine ring. These properties include crystal system, space group, unit cell dimensions, and hydrogen bonding patterns, which can affect the compound's density, melting point, solubility, and reactivity. For example, the crystal structure analysis of a chloropyridazinone derivative provided detailed information about its orthorhombic space group, unit cell dimensions, and density . These properties are essential for understanding the behavior of these compounds in different environments and for their potential applications.
Scientific Research Applications
1. Polymer Chemistry
- Application : The compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
- Method : The compound is synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .
- Results : The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
2. Atomic Layer Deposition
- Application : Tert-butoxides are used as precursors for atomic layer deposition of alkali metal containing thin films .
- Method : The alkali metal tert-butoxides have been shown to exhibit the necessary properties to facilitate saturating growth for Li-, Na-, K-, and Rb-containing compounds .
- Results : The behavior of the tert-butoxides in ALD-growth has been considered difficult to unravel, with processes exhibiting limited control and low reproducibility .
properties
IUPAC Name |
3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZAMDDJDQKSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377220 |
Source


|
| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-Butoxy)-6-Chloropyridazine | |
CAS RN |
17321-24-3 |
Source


|
| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

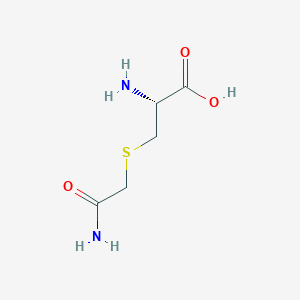
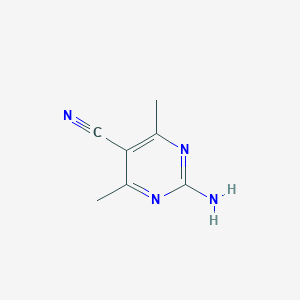
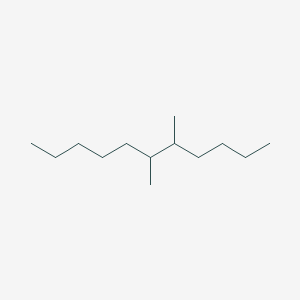
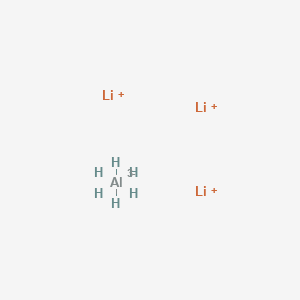


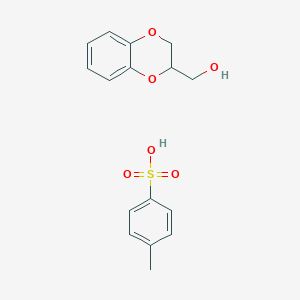
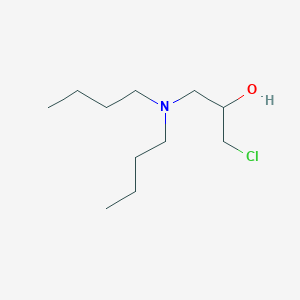
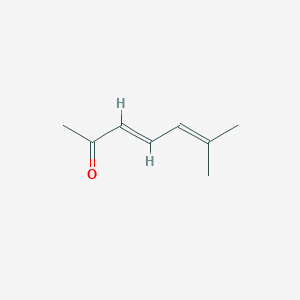
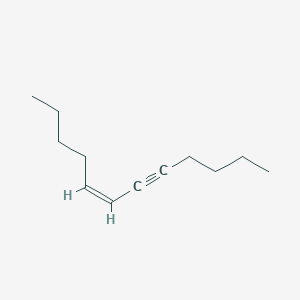
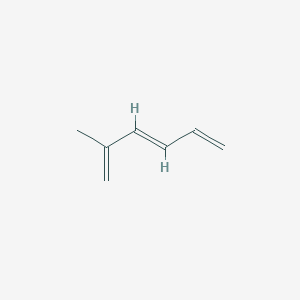
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)

